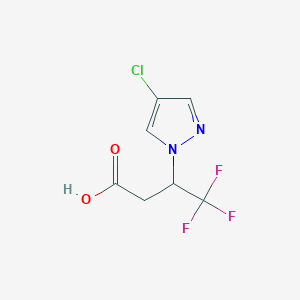

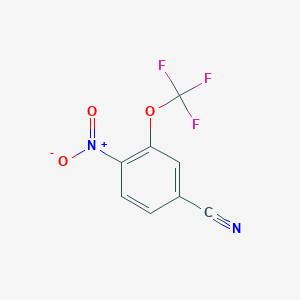

![molecular formula C15H14N2S2 B3009785 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-57-6](/img/structure/B3009785.png)

6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” is a derivative of benzo[d]thiazol-2-amine, which is a type of heterocyclic compound. These compounds often have interesting biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecule likely contains a benzothiazole ring (a bicyclic compound with a benzene ring fused to a thiazole ring), a methylthio group (-SCH3) at the 6-position, and a p-tolyl group (a phenyl ring with a methyl group at the para position) attached to the nitrogen atom of the benzothiazole .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to aromaticity and stability, the methylthio group could affect polarity and reactivity, and the p-tolyl group could influence hydrophobicity .Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition of Mild Steel

A computational study involving 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine (referred to as MBTA) demonstrated its potential as a corrosion inhibitor for carbon steel. The study utilized density functional theory (DFT) to evaluate quantum chemical parameters, such as the highest occupied molecular orbital energy (EHOMO) and the lowest unoccupied molecular orbital energy (ELUMO), which are indicative of a molecule's ability to inhibit corrosion. The findings suggested that MBTA, among other benzothiazole derivatives, could efficiently protect mild steel against corrosion, with its performance being evaluated based on its theoretical inhibitory efficiency in comparison to other derivatives (Dehdab, Shahraki, & Habibi‐Khorassani, 2015).

Anticancer Activity

Antitumor Effects with Kinase Inhibitory Activities

Research into benzimidazoles and thiazolopyrimidine derivatives containing the benzothiazole unit has shown significant potential in anticancer applications. A series of compounds were synthesized and screened for their in vitro antitumor activity against various human cancer cell lines, including colorectal cancer (HCT116), liver cancer (HepG2), and ovarian cancer (A2780). These compounds exhibited marked results, with some showing potent inhibitory activities against Aurora A kinase and kinesin spindle protein (KSP), important targets in cancer therapy (El-All et al., 2015).

Synthesis and Chemical Reactions

Synthesis and Reactions with Azido-Benzothiazoles

A study on the synthesis and reactions of azido-benzothiazoles, including the synthesis of 6-azidobenzothiazole and its derivatives, has been conducted. The research explored novel pathways for producing thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles, demonstrating the chemical versatility and reactivity of benzothiazole derivatives in creating complex heterocyclic compounds with potential applications in materials science and drug discovery (Gallagher, Iddon, & Suschitzky, 1980).

Mechanism of Action

Target of Action

The primary target of 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .

Mode of Action

The compound interacts with the RT enzyme, inhibiting its function. The mode of inhibition is suggested to be uncompetitive , meaning the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .

Biochemical Pathways

The inhibition of the RT enzyme disrupts the replication of HIV-1, thereby reducing the viral load in the body

Result of Action

The inhibition of the RT enzyme by this compound results in a reduction of HIV-1 replication. This could potentially lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .

Future Directions

properties

IUPAC Name |

N-(4-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-10-3-5-11(6-4-10)16-15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPYRHBJDTFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

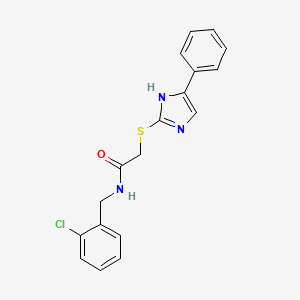

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)

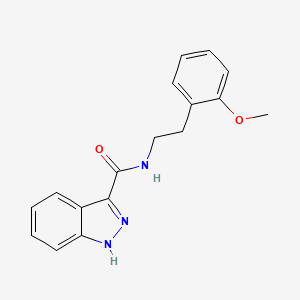

![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

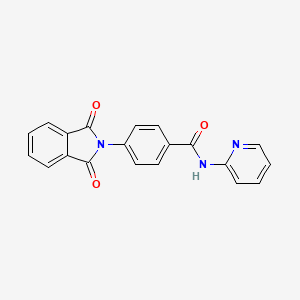

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)

![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)

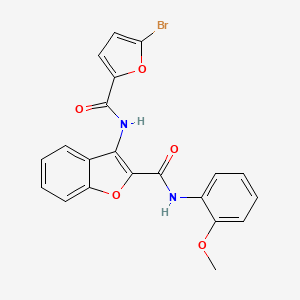

![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)